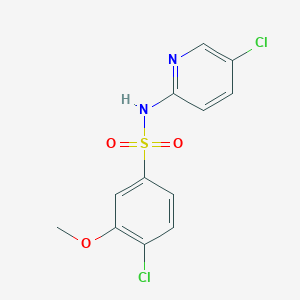
4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide, also known as GSK-J4, is a potent and selective inhibitor of the histone demethylase JMJD3. This compound has gained significant attention in the field of epigenetics due to its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Mécanisme D'action
4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide inhibits the histone demethylase JMJD3 by binding to the active site of the enzyme. JMJD3 is involved in the removal of the methyl group from lysine 27 on histone H3 (H3K27me3), which is a repressive mark that is associated with gene silencing. By inhibiting JMJD3, 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide prevents the removal of H3K27me3 and promotes the maintenance of the repressive chromatin state, leading to the inhibition of gene expression.
Biochemical and Physiological Effects:
4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide induces cell cycle arrest and apoptosis by inhibiting the expression of genes that are involved in cell growth and survival. In inflammatory disorders, 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide reduces inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative diseases, 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide protects neurons from oxidative stress-induced damage by upregulating the expression of genes that are involved in antioxidant defense.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide is its high selectivity for JMJD3, which makes it a valuable tool for studying the role of JMJD3 in various biological processes. However, one of the limitations of 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experimental systems. Additionally, 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide has been shown to have off-target effects on other enzymes, such as UTY and JMJD2A, which can complicate data interpretation.
Orientations Futures
There are several future directions for the study of 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide. One direction is to further investigate the therapeutic potential of 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of JMJD3, which can overcome the limitations of 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide. Additionally, future studies can focus on the development of new experimental systems that can overcome the solubility issues of 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide and improve its efficacy as a research tool.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 5-chloropyridin-2-amine, which is then reacted with 4-chloro-3-methoxybenzenesulfonyl chloride to obtain 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide. The final product is purified using column chromatography to obtain a white solid with a purity of >95%.
Applications De Recherche Scientifique
4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. In cancer, 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammatory disorders, 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, 4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide has been shown to protect neurons from oxidative stress-induced damage.
Propriétés
IUPAC Name |
4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O3S/c1-19-11-6-9(3-4-10(11)14)20(17,18)16-12-5-2-8(13)7-15-12/h2-7H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDERXWXQZZKKKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(5-chloropyridin-2-yl)-3-methoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenyl-3,5,6,7-tetrahydro-cyclopenta[e]pyrimidin-4-one](/img/structure/B2370840.png)

![tert-Butyl 3-[(furan-2-ylmethyl)amino]propanoate](/img/structure/B2370842.png)
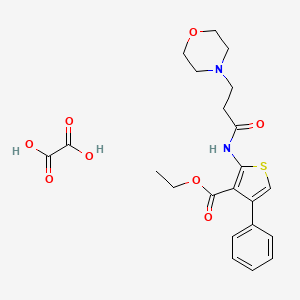
![(E)-2-(1,3-benzodioxol-5-yl)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-propenenitrile](/img/structure/B2370844.png)
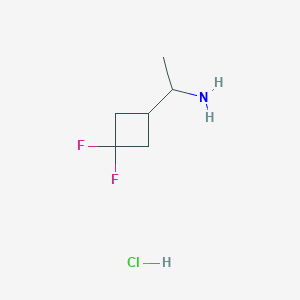
![N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-phenylbenzamide](/img/structure/B2370848.png)
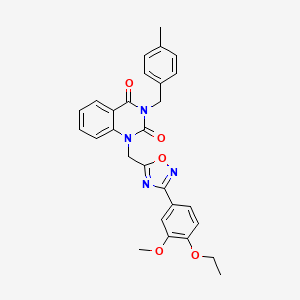
![[2-oxo-2-(2,4,5-trimethylphenyl)ethyl] (2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2370853.png)
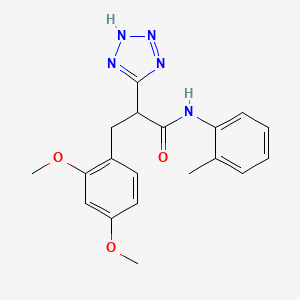



![3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid](/img/structure/B2370861.png)